Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone
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Overview
Description
Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone is an organic compound with the molecular formula C6H7ClO3 and a molecular weight of 162.57 g/mol. This compound is characterized by the presence of a chloro group, an ethoxy group, and a prop-2-yn-1-yloxy group attached to a methanone backbone. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of bioactive molecules and chemical probes .
Mode of Action
It’s known that the compound can act as a photosensitizer in certain reactions . In these reactions, both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway .
Biochemical Pathways
It’s known that the compound can participate in oxidative formylation reactions . These reactions involve the generation of singlet oxygen and superoxide anion, which play important roles in the reaction .
Pharmacokinetics
The compound’s physical properties such as boiling point (118-122 °c), density (1215 g/mL at 25 °C), and vapor pressure (065 psi at 20 °C) suggest that it may have certain bioavailability characteristics .
Result of Action
It’s known that the compound can participate in oxidative formylation reactions, leading to the formation of formamides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Prop-2-yn-1-yloxy)ethyl carbonochloridate. For instance, the compound’s reactivity can be influenced by light, as it can act as a photosensitizer . Additionally, the compound should be stored at a temperature between 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone typically involves the reaction of chloroacetyl chloride with 2-(prop-2-yn-1-yloxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure. The product is then purified using industrial-scale distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioethers, or ethers.
Oxidation: Formation of epoxides, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols or ethers.
Scientific Research Applications
Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1-chloro-2-[2-(prop-2-yn-1-yloxy)ethoxy]ethane: Similar structure but lacks the carbonyl group.
Chloro(prop-2-yn-1-yloxy)methanone: Similar structure but lacks the ethoxy group
Uniqueness
Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone is unique due to the presence of both a chloro group and a prop-2-yn-1-yloxy group attached to a methanone backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
2-prop-2-ynoxyethyl carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c1-2-3-9-4-5-10-6(7)8/h1H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKKABOPJFCRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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